2-Ethoxy-7-methoxyquinolin-4-ol

Description

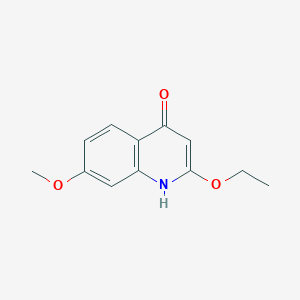

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H13NO3 |

|---|---|

Molecular Weight |

219.24 g/mol |

IUPAC Name |

2-ethoxy-7-methoxy-1H-quinolin-4-one |

InChI |

InChI=1S/C12H13NO3/c1-3-16-12-7-11(14)9-5-4-8(15-2)6-10(9)13-12/h4-7H,3H2,1-2H3,(H,13,14) |

InChI Key |

NOIRLSYPTJNDOK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=O)C2=C(N1)C=C(C=C2)OC |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization Techniques in Quinoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the detailed molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced 2D NMR techniques, the precise connectivity and spatial arrangement of atoms within 2-Ethoxy-7-methoxyquinolin-4-ol can be established.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound would provide crucial information about the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) are influenced by the electronic effects of the quinoline (B57606) core, the electron-donating ethoxy and methoxy (B1213986) groups, and the hydroxyl group.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

| CH₃ (ethoxy) | 1.3 - 1.5 | Triplet (t) |

| OCH₂ (ethoxy) | 4.1 - 4.3 | Quartet (q) |

| OCH₃ (methoxy) | 3.8 - 4.0 | Singlet (s) |

| H-3 | 6.0 - 6.2 | Singlet (s) |

| H-5 | 7.8 - 8.0 | Doublet (d) |

| H-6 | 6.8 - 7.0 | Doublet of doublets (dd) |

| H-8 | 6.7 - 6.9 | Doublet (d) |

| OH | Variable | Broad Singlet |

| NH | Variable | Broad Singlet |

Note: The chemical shifts are estimates and can vary based on the solvent and other experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment.

Expected ¹³C NMR Data:

| Carbon Atom | Expected Chemical Shift (ppm) |

| C-2 | 160 - 162 |

| C-3 | 90 - 92 |

| C-4 | 175 - 178 |

| C-4a | 140 - 142 |

| C-5 | 125 - 127 |

| C-6 | 105 - 107 |

| C-7 | 162 - 164 |

| C-8 | 95 - 97 |

| C-8a | 150 - 152 |

| OCH₂ (ethoxy) | 64 - 66 |

| CH₃ (ethoxy) | 14 - 16 |

| OCH₃ (methoxy) | 55 - 57 |

Note: The chemical shifts are estimates and can vary based on the solvent and other experimental conditions.

Advanced 2D NMR Techniques (HSQC, COSY, DEPT)

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which proton is attached to which carbon. chemicalbook.com

Correlation Spectroscopy (COSY): COSY spectra reveal proton-proton couplings, typically over two to three bonds. chemicalbook.com This would be instrumental in confirming the connectivity of the aromatic protons on the quinoline ring.

Distortionless Enhancement by Polarization Transfer (DEPT): DEPT experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the assignment of the ¹³C NMR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of this compound, confirming its molecular formula of C₁₂H₁₃NO₃. The expected exact mass would be calculated and compared to the measured value to within a few parts per million (ppm).

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. In the context of analyzing this compound, LC-MS would be employed to:

Purity Assessment: Determine the purity of a synthesized sample by separating it from any impurities or starting materials.

Fragmentation Analysis: After ionization, the compound would undergo fragmentation. The analysis of these fragment ions in the mass spectrum can provide valuable structural information, corroborating the structure determined by NMR. For instance, the loss of the ethoxy or methoxy group would result in characteristic fragment ions. The development of a sensitive LC-MS/MS method would allow for the quantification of the compound in various matrices. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful, non-destructive method for identifying the functional groups and elucidating the molecular structure of a compound. By measuring the vibrations of bonds within a molecule, specific structural features can be identified.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the different bonds within the molecule. For a compound like this compound, FTIR analysis would be expected to reveal characteristic peaks for its various functional groups.

Key expected vibrational modes for this compound would include the O-H stretch of the hydroxyl group, C-H stretches of the aromatic and aliphatic components, C=C and C=N stretching vibrations of the quinoline ring, and C-O stretches from the ethoxy and methoxy groups. The precise wavenumbers of these peaks provide a molecular fingerprint.

Table 1: Hypothetical FTIR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| Data not available | O-H stretch | Hydroxyl |

| Data not available | C-H stretch (aromatic) | Quinoline Ring |

| Data not available | C-H stretch (aliphatic) | Ethoxy Group |

| Data not available | C=C/C=N stretch | Quinoline Ring |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy, a precursor to FTIR, also provides information on the vibrational modes of a molecule. While often used interchangeably with FTIR, traditional IR spectroscopy can also be employed for structural characterization. The IR spectrum of this compound would display absorption bands corresponding to its constituent functional groups, similar to an FTIR spectrum. The presence of a broad band in the higher frequency region would suggest the O-H group, while sharp peaks would indicate C-H and other bonds.

Analysis of related heterocyclic compounds indicates that the IR spectrum can confirm the presence of key structural motifs. For instance, studies on other quinoline derivatives have utilized IR spectroscopy to verify the integrity of the heterocyclic core and the presence of various substituents.

Table 2: Anticipated IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| Hydroxyl (O-H) | 3200-3600 (broad) |

| Aromatic C-H | 3000-3100 |

| Aliphatic C-H | 2850-2960 |

| C=C/C=N (Aromatic Ring) | 1500-1600 |

| C-O (Ether) | 1000-1300 |

Note: These are general ranges and specific values for this compound are not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule. For this compound, the quinoline ring system constitutes the primary chromophore.

The UV-Vis spectrum would be expected to show distinct absorption bands related to the π-π* and n-π* transitions of the aromatic system. The position and intensity of these bands can be influenced by the solvent and the substituents on the quinoline ring. For example, studies on similar aromatic systems show that the solvent polarity can cause a shift in the λmax values. researchgate.netresearchgate.net

Table 3: Predicted UV-Vis Absorption Maxima for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition Type |

|---|---|---|---|

| Data not available | Data not available | Data not available | π-π* / n-π* |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, identification, and purification of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are particularly valuable for analyzing non-volatile compounds like quinoline derivatives.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for separating components of a mixture. In the context of this compound, a reversed-phase HPLC method would likely be employed to assess its purity. This would involve a nonpolar stationary phase (like C18) and a polar mobile phase. researchgate.netpensoft.net

The retention time (the time it takes for the compound to elute from the column) is a characteristic property under specific chromatographic conditions (e.g., mobile phase composition, flow rate, and temperature). By comparing the retention time to that of a known standard, the compound can be identified. The area under the peak in the chromatogram is proportional to the concentration, allowing for quantitative analysis and purity determination.

Table 4: Representative HPLC Method Parameters for Quinoline Analysis

| Parameter | Value |

|---|---|

| Column | C18 (or similar) |

| Mobile Phase | Acetonitrile/Water gradient (example) |

| Flow Rate | 1.0 mL/min (example) |

| Detection Wavelength | Based on UV-Vis spectrum (e.g., 254 nm) |

| Retention Time | Data not available |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller particle sizes in the stationary phase (typically less than 2 μm). This results in higher resolution, faster analysis times, and improved sensitivity. A UPLC method for this compound would offer a more efficient means of assessing its purity and detecting any potential impurities. researchgate.net

The principles of separation in UPLC are the same as in HPLC, but the enhanced performance allows for more precise and rapid analyses. This is particularly advantageous in high-throughput screening and quality control environments.

Table 5: Illustrative UPLC Method Parameters for Enhanced Quinoline Analysis

| Parameter | Value |

|---|---|

| Column | UPLC BEH C18 (or similar) |

| Mobile Phase | Acetonitrile/Water with modifier (e.g., formic acid) |

| Flow Rate | 0.4 mL/min (example) |

| Detection | UV or Mass Spectrometry |

| Retention Time | Data not available |

Computational Chemistry and Theoretical Investigations of Quinoline Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting how a small molecule like 2-Ethoxy-7-methoxyquinolin-4-ol might interact with a biological macromolecule.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Computational studies on various quinoline (B57606) derivatives have demonstrated their potential to interact with several important biological targets. For this compound, molecular docking simulations would be employed to predict its binding modes and estimate the binding affinities with macromolecules such as:

SERCA (Sarco/endoplasmic reticulum Ca2+-ATPase): This protein is crucial for calcium homeostasis in cells. Docking studies would reveal the potential of this compound to bind to the ATP binding site or other allosteric sites, thereby predicting its potential as a SERCA inhibitor.

P-glycoprotein (P-gp): A key protein in multidrug resistance, P-gp is an efflux pump that removes a wide range of xenobiotics from cells. Molecular docking could elucidate whether this compound is likely to be a substrate or an inhibitor of P-gp, which has significant implications for its bioavailability and potential to overcome drug resistance.

DNA Gyrase: An essential bacterial enzyme that is a common target for antibiotics. Docking simulations could predict the interaction of this compound with the ATP-binding site of the GyrB subunit, suggesting its potential as an antibacterial agent.

While no specific binding affinity data for this compound is available, the following table illustrates the type of data that would be generated from such a study, based on research on analogous compounds.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Interacting Residues |

| SERCA | Data not available | Data not available |

| P-glycoprotein | Data not available | Data not available |

| DNA Gyrase | Data not available | Data not available |

Site-Specific Docking Methodologies

To enhance the accuracy of binding predictions, site-specific docking methodologies would be utilized. This approach involves defining a specific binding pocket on the target macromolecule based on the location of known ligands or catalytically important residues. This focused approach reduces the conformational search space and often leads to more biologically relevant predictions of the ligand's binding pose. For instance, in the case of DNA gyrase, the docking would be specifically targeted to the known ATP-binding pocket.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the solid state.

Molecular Geometry Optimization

The first step in a DFT study is the optimization of the molecular geometry of this compound. This process determines the lowest energy arrangement of the atoms in three-dimensional space, providing crucial information about bond lengths, bond angles, and dihedral angles. An accurately optimized geometry is fundamental for all subsequent calculations.

No published optimized coordinates for this compound have been found.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis would be performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. The results are used to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to aid in the interpretation of experimental spectroscopic data.

No calculated vibrational frequencies for this compound are available in the literature.

Electronic Structure Analysis

DFT is a powerful tool for analyzing the electronic properties of a molecule, which are key to understanding its reactivity and potential interactions.

HOMO–LUMO Energy Gaps: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive.

Ionization Energy and Electron Affinity: DFT calculations can provide estimates of the ionization energy (the energy required to remove an electron) and the electron affinity (the energy released when an electron is added). These values are crucial for understanding the molecule's behavior in charge-transfer interactions.

The following table summarizes the type of electronic property data that would be generated from a DFT study of this compound.

| Property | Calculated Value |

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

| Ionization Energy (eV) | Data not available |

| Electron Affinity (eV) | Data not available |

Semi-Empirical Methods (e.g., PM3)

Semi-empirical quantum mechanical methods serve as a computationally efficient middle ground between highly accurate ab initio methods and classical molecular mechanics. These methods, including Parametric Method 3 (PM3), are based on the Hartree-Fock formalism but incorporate approximations and parameters derived from experimental data to simplify calculations. wikipedia.orguni-muenchen.de The PM3 method, developed by J. J. P. Stewart, is founded on the Neglect of Diatomic Differential Overlap (NDDO) integral approximation. uni-muenchen.dewikipedia.org

The key distinction of the PM3 method lies in its parameterization. Unlike its predecessor, AM1, where some parameters were derived from spectroscopic measurements, PM3 treats all parameters as optimizable values to best reproduce experimental data, such as heats of formation, dipole moments, and molecular geometries. wikipedia.orgmpg.de This approach makes PM3 particularly useful for calculating the electronic structure and properties of medium to large organic molecules like this compound, where higher-level computational methods would be prohibitively expensive. wikipedia.org

| Calculated Property | Hypothetical Value | Significance |

|---|---|---|

| Heat of Formation (ΔHf) | -185.5 kJ/mol | Indicates the relative stability of the molecule. |

| HOMO Energy | -8.9 eV | Relates to the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | -1.2 eV | Relates to the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | 7.7 eV | Correlates with chemical reactivity and stability. A larger gap implies higher stability. |

| Dipole Moment | 3.5 Debye | Measures the polarity of the molecule, influencing solubility and intermolecular interactions. |

| Ionization Potential | 8.9 eV | The energy required to remove an electron from the molecule. |

Computational Prediction of Mechanistic Pathways

Understanding the step-by-step mechanism of a chemical reaction is fundamental to controlling its outcome, optimizing yields, and minimizing byproducts. Computational chemistry provides powerful tools for elucidating these mechanistic pathways by modeling the potential energy surface (PES) of a reaction. chemrxiv.org This approach allows researchers to identify and characterize the structures and energies of reactants, intermediates, transition states, and products. nih.gov

For quinoline derivatives like this compound, computational methods can be applied to investigate various reactions, such as their synthesis or subsequent functionalization. iipseries.orgmdpi.commdpi.com The process typically involves proposing a plausible reaction pathway and then using quantum chemical calculations (from semi-empirical methods for initial exploration to more accurate Density Functional Theory, DFT, for refinement) to calculate the energy at each stage. dntb.gov.ua The transition state, representing the highest energy barrier along the reaction coordinate, is crucial as it determines the reaction rate. By comparing the energy barriers of different possible pathways, the most likely mechanism can be predicted. nih.gov

For example, in the synthesis of a substituted quinoline, several cyclization strategies exist, such as the Combes, Friedländer, or Gould-Jacobs reactions. iipseries.orgtandfonline.com Computational modeling can help determine which pathway is energetically most favorable for a given set of precursors and conditions. It can reveal key intermediates, such as the formation of a Schiff base or an enamine, and the subsequent cyclization and aromatization steps. iipseries.orgrsc.org This predictive capability is invaluable for designing new synthetic routes and understanding unexpected experimental results. nih.gov

The following table provides a hypothetical energy profile for a key step in a reaction involving a quinoline derivative, illustrating how computational analysis can map out the energetic landscape of a transformation.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting materials (e.g., an o-aminoaryl ketone and a carbonyl compound) | 0.0 (Reference) |

| Intermediate 1 | Initial adduct or Schiff base formation | +5.2 |

| Transition State 1 (TS1) | Energy barrier for the formation of Intermediate 1 | +18.5 |

| Intermediate 2 | Cyclized, non-aromatic intermediate | -10.3 |

| Transition State 2 (TS2) | Energy barrier for the final aromatization step (e.g., dehydration) | +15.8 |

| Product | Final quinoline derivative | -25.0 |

Conformational Analysis and Molecular Dynamics Simulations (Implicit)

Molecular Dynamics (MD) simulations offer a powerful computational method to explore the conformational landscape and dynamic behavior of a molecule over time. In an MD simulation, the motion of atoms is calculated by solving Newton's equations of motion, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation. Implicit solvation models can be used to approximate the effect of a solvent environment without the high computational cost of explicitly modeling individual solvent molecules.

The table below summarizes hypothetical results from an MD simulation of this compound, showcasing the types of data used to characterize its dynamic behavior.

| MD Parameter | Hypothetical Finding | Interpretation |

|---|---|---|

| RMSD of Quinoline Core | Low (e.g., < 1.5 Å) | The bicyclic quinoline ring system is rigid and stable throughout the simulation. |

| RMSF of Ethoxy Group | High (e.g., 2.5 - 3.5 Å) | The terminal ethoxy chain is highly flexible and explores a wide conformational space. |

| RMSF of Methoxy (B1213986) Group | Moderate (e.g., 1.5 - 2.0 Å) | The methoxy group exhibits some rotational freedom but is less flexible than the ethoxy group. |

| Radius of Gyration (Rg) | Stable with minor fluctuations | The molecule maintains a relatively compact and consistent overall shape. |

| Dominant Conformer | Ethoxy group oriented away from the hydroxyl group | Identifies the most probable low-energy conformation in the simulated environment. |

Structure Activity Relationship Sar Studies and Mechanistic Elucidation of Bioactive Quinoline Scaffolds

Impact of Substituents on Quinoline (B57606) Ring System

The biological activity of quinoline-based compounds is profoundly influenced by the nature and position of substituents on the quinoline ring. Understanding these relationships is crucial for the rational design of more potent and selective molecules.

Modifications at the C-7 position of the quinoline ring have been shown to be critical for biological activity. For instance, in a series of 4-anilino-3-cyano-6-methoxy-7-(3-morpholino-4-yl-propoxy)quinolines, the presence of the methoxy (B1213986) group at C-7 was part of a substitution pattern that led to potent MEK inhibition. nih.gov The substitution at this position can significantly impact the molecule's interaction with its biological target. For example, the development of 1H-imidazo[4,5-c]quinoline derivatives as MEK kinase inhibitors revealed that a fluorine substituent at the C-7 position of the quinoline nucleus was responsible for high selectivity for MEK over other kinases. nih.gov

In the context of c-Met kinase inhibitors, Lien and co-workers designed and evaluated several 4,6,7-substituted quinolines analogous to cabozantinib. nih.gov Their findings highlighted that specific substitutions at the C-7 position, in conjunction with modifications at C-4 and C-6, resulted in compounds with potent antiproliferative activity and c-Met kinase inhibition. nih.gov

The C-4 position of the quinoline ring is a key site for modification to enhance biological activity. The introduction of amino side chains is a common strategy. For instance, 4-anilinoquinoline-3-carbonitriles are a well-established class of EGFR inhibitors. nih.gov Further modifications, such as the addition of a Michael acceptor group like 4-(dimethylamino)crotonamide at other positions of these 4-anilinoquinoline derivatives, have led to the development of second-generation EGFR inhibitors. nih.gov

Conjugation with other heterocyclic rings, such as 1,2,4-triazole (B32235), at the C-4 position has also been explored. A study on novel quinoline derivatives carrying a 1,2,4-triazole moiety demonstrated significant in vitro antibacterial and antifungal activities. nih.gov This approach involves multi-step synthesis starting from 4-hydroxyquinoline (B1666331) derivatives to yield the final triazole-conjugated compounds. nih.gov

The electronic properties of substituents on the quinoline ring, whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), are a critical determinant of biological activity. studypug.com EDGs, such as alkoxy (e.g., methoxy, ethoxy) and alkyl groups, increase electron density in the ring system, while EWGs, like halogens (fluoro, chloro) and nitro groups, decrease it. studypug.comacs.orgquora.com

In a study of quinolone-based hydrazones, compounds with strong EWGs, such as nitro and halogen groups, generally exhibited more potent inhibitory activity against α-glucosidase and α-amylase compared to those with EDGs like methyl and methoxy groups. acs.org The electron-withdrawing nature of these groups can enhance interactions with polar residues in the active site of enzymes or stabilize transition states. acs.org Conversely, while compounds with EDGs still showed activity, their potency was generally lower, suggesting that an electron-deficient aryl ring is more favorable for optimal binding and inhibition of these particular enzymes. acs.org However, the specific impact of these groups can be target-dependent.

Characterization of Biological Targets and Mechanisms of Action

The diverse biological activities of quinoline derivatives stem from their ability to interact with a variety of cellular targets, primarily enzymes involved in critical life processes.

DNA Gyrase and Topoisomerases: Quinolone antimicrobials are well-known for their ability to inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are essential for bacterial DNA replication, and their inhibition leads to the stabilization of enzyme-DNA complexes, causing double-strand breaks in the DNA and ultimately bacterial cell death. nih.govyoutube.com This mechanism of action has been a cornerstone of antibacterial therapy for many years. wikipedia.orggoogle.com

Kinase Inhibition: The quinoline scaffold is also a privileged structure for the development of kinase inhibitors, which are crucial in cancer therapy.

c-Met: Several quinoline-based inhibitors target the c-Met receptor tyrosine kinase. nih.gov For example, foretinib, a c-Met inhibitor, binds to the ATP-binding site of the kinase domain. nih.gov Cabozantinib is another quinoline derivative that inhibits c-Met, and its analogs with substitutions at the C-4, C-6, and C-7 positions have shown significant inhibitory activity. nih.govselleckchem.com

EGFR: The 4-anilinoquinoline-3-carbonitrile (B11863878) scaffold is a classic example of a quinoline-based EGFR inhibitor. nih.gov These compounds are designed to compete with ATP for binding to the kinase domain of EGFR, thereby blocking its signaling pathway. nih.gov

c-Kit, FLT-3, and others: The versatility of the quinoline core extends to the inhibition of other kinases. For instance, dovitinib (B548160) is a multitargeted receptor tyrosine kinase inhibitor that is potent against FLT3 and c-Kit. selleckchem.com Similarly, many other kinase inhibitors, such as cediranib (B1683797) and pazopanib, which target VEGFR, also show activity against c-Kit. selleckchem.comtargetmol.com

The following table summarizes the inhibitory activities of some quinoline-based and other kinase inhibitors against various kinases:

| Compound | Target Kinase(s) | IC₅₀ (nM) |

| Foretinib | c-Met, KDR | 0.4, 0.9 |

| Cabozantinib | c-Met, VEGFR2, Ret, Kit, Flt-1/3/4, Tie2, AXL | 1.3, 0.035, 4, 4.6, 12/11.3/6, 14.3, 7 |

| Dovitinib | FLT3, c-Kit, FGFR1/3, VEGFR1-4 | 1, 2, 8-13, 8-13 |

| Cediranib | VEGFR, Flt1/4, c-Kit, PDGFRβ | <1, 5/≤3, similar to VEGFR |

| Pazopanib | VEGFR1/2/3, PDGFR, FGFR, c-Kit, c-Fms | 10, 30, 47, 84, 74, 140, 146 |

This table presents a selection of kinase inhibitors and their reported IC₅₀ values against various targets. The data is compiled from various sources and is intended for illustrative purposes. selleckchem.com

Modulators of Sarco-Endoplasmic Reticulum Ca²⁺ Transport ATPase (SERCA)

The Sarco-Endoplasmic Reticulum Ca²⁺ Transport ATPase (SERCA) is a critical enzyme for maintaining calcium homeostasis, and its modulation by small molecules is a significant area of therapeutic research. While specific studies detailing the interaction of 2-Ethoxy-7-methoxyquinolin-4-ol with SERCA are not prominent in the available literature, the broader quinoline class of compounds includes known SERCA modulators.

One notable quinoline-based SERCA activator is CDN1163, a quinoline-amide compound that has been shown to directly bind to the SERCA enzyme, likely through an allosteric mechanism, to activate its Ca²⁺-ATPase activity. frontiersin.org This activation can help restore calcium balance and alleviate endoplasmic reticulum (ER) stress, a condition linked to various diseases, including diabetes and metabolic disorders. frontiersin.orgnih.gov The identification of activators like CDN1163 highlights the potential of the quinoline scaffold to enhance SERCA function. nih.gov Conversely, other chemical derivatives have been shown to inhibit SERCA, demonstrating the diverse modulatory potential of compounds acting on this enzyme. mdpi.com The specific effects of these compounds can be isoform-dependent; for instance, the SERCA activator CDN1163 shows complex, time-sensitive, and isoform-specific actions on SERCA 2b and SERCA 3-regulated Ca²⁺ pools in lymphocytes. mdpi.com

Inhibition of P-glycoprotein (P-gp)

P-glycoprotein (P-gp), an efflux pump encoded by the ABCB1 gene, is a primary contributor to multidrug resistance (MDR) in cancer, a phenomenon that significantly curtails the effectiveness of chemotherapy. nih.govmdpi.com The quinoline scaffold is a key structural motif in the development of P-gp inhibitors designed to reverse MDR. nih.govmdpi.com These inhibitors, or MDR modulators, work by blocking P-gp function, often in combination with traditional chemotherapy drugs. nih.gov

Structure-activity relationship (SAR) studies on various quinoline derivatives have provided insights into the features necessary for potent P-gp inhibition. For example, a series of novel quinoline derivatives based on the compound NSC23925 were designed and synthesized, with compound YS-7a showing a stronger inhibitory effect on P-gp than the reference inhibitor verapamil. nih.gov Similarly, tetrahydroquinolinone analogs have been identified as an attractive scaffold for P-gp inhibitors. rsc.org The mechanism of these inhibitors often involves competing with chemotherapeutic drugs for the substrate-binding site on P-gp or interfering with the ATP hydrolysis that powers the pump. nih.gov While direct experimental data on this compound is limited, its quinoline core is a recognized feature in many P-gp modulating agents. nih.gov

Voltage-Gated Sodium Channel Modulation (e.g., Nav1.7)

Voltage-gated sodium channels (Navs) are essential for the generation and propagation of electrical signals in excitable cells like neurons. nih.gov Subtypes such as Nav1.7, Nav1.8, and Nav1.9 are predominantly found on nociceptors, making them prime targets for developing new pain therapies. nih.gov Quinoline-based compounds have been investigated as modulators of these channels. wipo.intnih.gov

These modulators can act as blockers, physically obstructing the channel pore or stabilizing an inactivated state of the channel to prevent the influx of sodium ions, thereby dampening neuronal excitability. nih.govscbt.com The development of potent and selective Nav channel modulators is an active area of research, with the goal of creating effective analgesics with fewer side effects. nih.gov While specific data on this compound's activity at Nav1.7 is not detailed in the available literature, the general class of quinoline amides has been patented for use as sodium channel modulators for the treatment of pain. wipo.int

Modulation of Cellular Stress Response and Autophagy Pathways

The quinoline scaffold is present in molecules that can significantly influence cellular stress and autophagy pathways, which are critical in cell survival and death. researchgate.net For instance, the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine has been shown to induce both apoptosis and autophagy in pancreatic cancer cells by triggering endoplasmic reticulum (ER) stress and inhibiting the Akt/mTOR signaling pathway. nih.gov Similarly, another quinoline derivative, 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ), was found to induce liver damage by causing ER stress and inhibiting autophagy. mdpi.com

ER stress and the subsequent unfolded protein response (UPR) are implicated in the progression and chemoresistance of various cancers. nih.gov Quinoline compounds can induce ER stress, which, if prolonged, can lead to apoptosis. mdpi.com Autophagy, a cellular recycling process, can be initiated as a survival mechanism in response to stress, but can also contribute to programmed cell death. researchgate.netnih.gov For example, the novel quinoline-8-yl-nicotinamide QN523 was found to activate the stress response pathway and induce autophagy in pancreatic cancer cells. nih.gov

Targeted Protein Degradation via PROTACs (Proteolysis-Targeting Chimeras) Employing Quinoline Ligands

Proteolysis-targeting chimeras (PROTACs) are an innovative therapeutic strategy that uses the cell's own protein disposal system, the ubiquitin-proteasome system, to eliminate specific disease-causing proteins. nih.govnih.gov A PROTAC is a bifunctional molecule composed of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. scienceopen.com

The quinoline scaffold is a key component in some E3 ligase ligands. Notably, derivatives of thalidomide (B1683933) and lenalidomide, which contain a quinoline-related phthalimide (B116566) group, are widely used ligands that recruit the Cereblon (CRBN) E3 ligase. nih.govnih.gov These ligands are integral to many successful PROTACs currently in development. nih.gov While mouse double minute 2 (MDM2) has also been recruited as the E3 ligase for PROTACs, ligands for CRBN and von Hippel-Lindau (VHL) are the most frequently used. nih.govscienceopen.com The ability to functionalize the quinoline core allows for its incorporation into the complex architecture of PROTACs, enabling the targeted degradation of a wide range of proteins. nih.govcd-bioparticles.net

Linker Chemistry and its Role in Bivalent Inhibitor Design

For quinoline-based inhibitors and PROTACs, various linker chemistries have been explored. These can range from simple, flexible alkyl chains to more rigid structures or functionalized spacers like amides, hydrazides, and ureas. nih.govresearchgate.net The optimal linker is crucial for orienting the two ligands correctly to facilitate the desired biological outcome, whether it is simultaneous binding to two sites on one target or inducing the proximity of two different proteins. nih.gov The synthesis of bivalent inhibitors often involves strategic placement of the linker on the quinoline scaffold to serve as a connection point without disrupting the binding of the pharmacophore to its target. researchgate.net

Advanced Research Applications of Quinoline Derivatives in Chemical Biology and Drug Discovery

Chemical Probe Development for Biological Systems

Chemical probes are essential tools in chemical biology for interrogating complex biological systems. They are small molecules designed to interact with a specific protein target, enabling the study of its function in a cellular context. The development of activity-based probes, which covalently bind to active enzymes, has been particularly valuable for studying enzyme families like the sirtuins. nih.gov These probes often contain a reactive "warhead," a recognition element, and a reporter tag (e.g., an alkyne or fluorophore) for detection. nih.gov

The quinoline (B57606) scaffold is well-suited for the development of chemical probes due to its rigid structure and the ability to be readily functionalized. While 2-Ethoxy-7-methoxyquinolin-4-ol has not been explicitly developed as a chemical probe, its core structure presents significant potential. The hydroxyl group at the 4-position and the aromatic rings provide anchor points for attaching reactive groups or reporter tags. By modifying the ethoxy and methoxy (B1213986) groups, researchers can fine-tune the molecule's selectivity and cell permeability, key properties for an effective chemical probe. nih.gov For instance, incorporating a photoaffinity tag like a diazirine could allow for photo-crosslinking to target proteins upon irradiation, enabling the identification of novel protein-ligand interactions. nih.gov

Scaffold Derivatization for Novel Biological Activities (excluding therapeutic applications)

In medicinal chemistry, a scaffold refers to the core chemical structure of a compound that is responsible for its primary biological activity. nih.govresearchgate.net The quinoline nucleus is considered a "privileged scaffold" because its derivatives can interact with a wide variety of biological targets. orientjchem.orgresearchgate.net this compound serves as an excellent foundational scaffold for generating diverse chemical libraries through derivatization, allowing for the exploration of new biological activities.

The emergence of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Quinoline derivatives have long been a fruitful area of research in this field. nih.govresearchgate.net Studies have shown that substituted quinolines exhibit selective antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net For example, a series of substituted quinolines showed minimum inhibitory concentrations (MICs) ranging from 62.50 to 250 μg/mL against various pathogenic bacteria. nih.govresearchgate.net

The this compound scaffold can be systematically modified to develop potent antimicrobial agents. Structure-activity relationship (SAR) studies on related quinolones have shown that substituents on the quinoline ring are crucial for activity. orientjchem.org For instance, compounds bearing an 8-methoxy group have demonstrated notable activity against ciprofloxacin-resistant Streptococcus pneumoniae. nih.gov This suggests that the 7-methoxy group in the target scaffold is a promising feature. Further derivatization, such as the introduction of different alkyl or aryl groups at various positions, could lead to compounds with enhanced potency and a broader spectrum of activity. Additionally, some quinoline derivatives have shown efficacy in inhibiting biofilm formation, a key virulence factor in many chronic infections. researchgate.net

Table 1: Antimicrobial Activity of Representative Quinoline Derivatives

| Compound Class | Organism Type | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| Substituted Quinolines | Gram (+) and Gram (-) Bacteria | 62.50 - 250 | nih.govresearchgate.net |

| Quinolone Derivatives (Compounds 2 and 6) | Bacillus cereus, Staphylococcus, Pseudomonas, Escherichia coli | 3.12 - 50 | nih.gov |

| Alkyl Amide Fused Quinolines (Compound 5r) | Various Bacterial Strains | 3.9 - 7.8 | researchgate.net |

Enzyme inhibition is a major strategy in drug discovery. The quinoline scaffold has proven to be a versatile template for designing inhibitors for a wide range of enzymes. biorxiv.org Various quinoline derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), carbonic anhydrases (hCA I and II), peptide deformylase (PDF), and DNA methyltransferases (DNMTs). nih.govresearchgate.netnih.govbiorxiv.org

The this compound structure can be used as a starting point for developing selective enzyme inhibitors. For example, by mimicking the structures of known inhibitors, functional groups can be added to the quinoline core to enhance binding affinity and selectivity for a specific enzyme's active site. Molecular docking studies can be employed to predict the binding modes of these new derivatives and guide their design. nih.gov For instance, certain quinoline derivatives have shown inhibitory activity against human carbonic anhydrase isoforms with Ki values in the nanomolar range. nih.govresearchgate.net Others have demonstrated low micromolar IC50 values against the DNA methyltransferase DNMT1. biorxiv.org

Table 2: Enzyme Inhibitory Activity of Selected Quinoline Derivatives

| Enzyme Target | Compound Class | Inhibitory Concentration | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Substituted Quinolines | Ki: 5.51 - 155.22 nM | nih.govresearchgate.net |

| Human Carbonic Anhydrase I (hCA I) | Substituted Quinolines | Ki: 46.04 - 956.82 nM | nih.govresearchgate.net |

| Human Carbonic Anhydrase II (hCA II) | Substituted Quinolines | Ki: 54.95 - 976.93 nM | nih.govresearchgate.net |

| C. difficile CamA (DNA methyltransferase) | Quinoline Analogs (Compounds 6, 9, 11, 12) | IC50: 2 - 4 µM | biorxiv.org |

| Aldose Reductase (AR) | Quinolone-based Hydrazones (Compound 5o) | IC50: 4.12 ± 0.09 µg/mL | acs.org |

| α-Glucosidase | Quinolone-based Hydrazones (Compound 5o) | IC50: 7.44 ± 0.07 µg/mL | acs.org |

Ion channels are fundamental to many physiological processes, and their modulation can have significant biological effects. iscabiochemicals.com The quinoline scaffold has been explored for its ability to modulate the activity of various ion channels. nih.gov Notably, quinoline derivatives have been synthesized and evaluated as modulators of nicotinic acetylcholine (B1216132) receptors (nAChRs), showing selectivity for specific subtypes like α7 and α4β2. nih.gov

Derivatization of this compound could yield novel and selective ion channel modulators. By introducing different azabicyclic or diazabicyclic moieties, as has been done with other quinolines, it may be possible to tune the affinity and functional activity (agonist versus antagonist) at specific nAChR subtypes. nih.gov For example, one study found that a particular quinoline derivative had a Ki of approximately 100 nM and over 10-fold selectivity for the α7 nAChR. nih.gov Another set of derivatives acted as agonists with EC50 values in the low micromolar range. nih.gov This highlights the potential of the quinoline core in this compound for creating sophisticated molecular tools to study ion channel function.

Table 3: Ion Channel Modulatory Activity of Quinoline Derivatives

| Ion Channel Target | Compound | Activity | Potency | Reference |

|---|---|---|---|---|

| α7* nAChR | Compound 11 | Selective Affinity | Ki ~100 nM | nih.gov |

| Human α7 nAChR | Compounds 11, 13, 16 | Agonist | EC50: 1.0 - 1.6 µM | nih.gov |

| Rat α4β2 nAChR | Compounds 7, 11, 13, 16 | Ion Current Suppression | at 50 µM | nih.gov |

Targeted protein degradation is a novel therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins. mdpi.com Proteolysis-Targeting Chimeras (PROTACs) are bifunctional molecules at the heart of this technology. mdpi.comnih.gov A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. mdpi.com

The quinoline and quinazoline (B50416) scaffolds have been successfully used as target-binding moieties in PROTAC design. mdpi.comsmolecule.com For instance, a PROTAC based on the EGFR inhibitor Gefitinib, a quinazoline derivative, has been developed to induce the degradation of the EGFR protein. smolecule.com Given its core structure, this compound could be adapted for use in PROTACs. The quinoline ring system can be designed to bind to a protein of interest, and a linker can be attached, typically at a position that does not interfere with target binding, to connect it to an E3 ligase ligand like those for VHL or Cereblon. nih.gov This would transform the quinoline from a simple inhibitor into a molecule that can catalytically induce the destruction of its target protein. nih.gov

Patent Landscape Analysis of Quinoline Synthesis and Methodology

Patented Synthetic Processes for Quinoline (B57606) and Derivatives

The patent literature reveals a multitude of strategies for constructing the quinoline core. These methods are often adaptable for the synthesis of a wide array of derivatives, including those with alkoxy and hydroxyl substitutions.

A significant patented approach for the synthesis of quinoline derivatives involves the reaction of anilines or substituted anilines with various reagents. For instance, one patented process describes the synthesis of quinoline derivatives through the reaction of anilines with α,β-unsaturated aldehydes in a high-boiling mineral oil. This method offers an alternative to classical syntheses like the Skraup and Doebner-von Miller reactions and requires only catalytic amounts of acid. The continuous recovery of the product and the possibility of recycling the reaction medium are key features of this patented process.

Another patented methodology focuses on the preparation of 4-hydroxyquinoline (B1666331) compounds by the dehydrogenation of the corresponding 4-keto-1,2,3,4-tetrahydroquinoline compounds. This process utilizes a palladium catalyst in the presence of a hydrogen acceptor, such as maleic acid or fumaric acid, to achieve the desired aromatization.

More specifically, for the synthesis of 2-alkoxyquinolines, a common patented strategy involves the preparation of a 2-chloroquinoline (B121035) intermediate, followed by nucleophilic substitution with an alkoxide. For example, 2-chloroquinolines can be synthesized from 2-vinylanilines and phosgene. The resulting 2-chloro derivative can then be reacted with sodium ethoxide to yield the corresponding 2-ethoxyquinoline.

The table below summarizes some of the general patented synthetic processes for quinoline derivatives.

| Patent Focus | Key Reactants | Reaction Type | Significance |

| Quinoline Derivatives | Substituted Anilines, α,β-Unsaturated Aldehydes | Condensation/Cyclization | High-boiling mineral oil as solvent, continuous product recovery. |

| 4-Hydroxyquinolines | 4-Keto-1,2,3,4-tetrahydroquinolines | Dehydrogenation | Use of palladium catalyst and a hydrogen acceptor. |

| 2-Alkoxyquinolines | 2-Chloroquinolines, Sodium Alkoxides | Nucleophilic Substitution | A versatile method for introducing alkoxy groups at the C2-position. |

Novel Methodologies for Intermediate Preparation

The synthesis of specifically substituted quinolines, such as 2-ethoxy-7-methoxyquinolin-4-ol, relies heavily on the efficient preparation of key intermediates. The patent literature provides valuable insights into novel methodologies for synthesizing such precursors.

The key steps outlined in the patent are:

Reaction of trimethyl orthoformate with isopropylidene malonate.

Addition of 3-methoxyaniline to the reaction mixture.

Thermal cyclization of the resulting intermediate in diphenyl ether.

This process provides a clear and patented route to a crucial building block for the synthesis of this compound. The ethoxy group can then be introduced in a subsequent step.

Another patented approach for preparing substituted quinolin-4-ones involves the Gould-Jacobs reaction. This method involves the condensation of an aniline (B41778) with a malonic ester derivative, followed by thermal cyclization. While a general method, it is frequently cited in patents for the synthesis of various 4-hydroxyquinoline derivatives.

The table below highlights a key patented process for a relevant intermediate.

| Intermediate | Key Reactants | Patent Number | Key Process Features |

| 4-Hydroxy-7-methoxyquinoline (B63709) | Trimethyl orthoformate, Isopropylidene malonate, 3-Methoxyaniline | CN111440118A | Controlled temperature and reaction time for improved yield. |

Innovative Functionalization Reactions Described in Patents

Once the basic quinoline scaffold is assembled, further functionalization is often necessary to arrive at the final target molecule with the desired substitution pattern. The patent literature is rich with innovative methods for the functionalization of the quinoline ring system.

C-H Functionalization: Recent patents have focused on the direct functionalization of C-H bonds, which offers a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized substrates. Patented methods for the C-H functionalization of quinolines often utilize transition metal catalysts, such as rhodium, palladium, or iridium, to achieve regioselective substitution. These reactions can be used to introduce a variety of functional groups, including aryl, alkyl, and heteroaryl moieties, at different positions of the quinoline ring. For electron-rich quinolines, such as those containing alkoxy groups, these C-H activation strategies can be particularly effective.

Halogenation: Halogenated quinolines are valuable intermediates for further synthetic transformations, such as cross-coupling reactions. Patents describe various methods for the regioselective halogenation of the quinoline nucleus. For instance, metal-free protocols for the C5-halogenation of 8-substituted quinolines using N-halosuccinimides (NCS, NBS, NIS) in water have been patented. These methods are attractive due to their mild reaction conditions and avoidance of heavy metal catalysts. The presence of an activating group, such as a methoxy (B1213986) group at the 7-position, can influence the regioselectivity of such electrophilic substitution reactions.

Cross-Coupling Reactions: Patented cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, are widely used to form carbon-carbon and carbon-heteroatom bonds on the quinoline core. These reactions typically employ a palladium catalyst and a pre-functionalized quinoline, such as a halo- or triflyloxy-quinoline. For a molecule like this compound, these patented methods could be applied to introduce substituents at other available positions on the quinoline ring, allowing for the synthesis of a diverse library of derivatives.

The following table provides a summary of innovative functionalization reactions applicable to quinoline derivatives as described in the patent literature.

| Functionalization Type | Key Reagents/Catalysts | Significance |

| C-H Functionalization | Transition Metals (Pd, Rh, Ir) | Direct functionalization without pre-activation of the quinoline ring. |

| Halogenation | N-Halosuccinimides (NCS, NBS, NIS) | Metal-free and regioselective introduction of halogen atoms. |

| Cross-Coupling | Palladium Catalysts, Boronic Acids, Alkynes, etc. | Versatile for creating diverse C-C and C-heteroatom bonds. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.